
3'-Deoxy-3'-fluorothymidine-5'-monophosphate-d3 Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is a synthetic nucleotide analog. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C10H9D3FN2O7P•2Na and a molecular weight of 371.18 . It is known for its applications in antiviral research, particularly in the study of HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt involves multiple steps, starting from thymidine. The fluorination at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The phosphorylation at the 5’ position is typically carried out using phosphoryl chloride (POCl3) in the presence of a base like pyridine. The final product is then converted to its disodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3’-azido-3’-deoxythymidine-5’-monophosphate.
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to chain termination. The primary molecular target is the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Fluoro-3’-deoxythymidine 5’-monophosphate
- 3’-Deoxy-3’-fluoro-5’-thymidylic Acid-d3 Disodium
- 2’,3’-Dideoxy-3’-fluoro-5-methyluridine-d3 5’- (Dihydrogen Phosphate) Disodium
Uniqueness
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is unique due to its deuterium labeling (d3), which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .
Propiedades
Fórmula molecular |
C10H12FN2Na2O7P |
|---|---|
Peso molecular |
371.18 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3;; |
Clave InChI |
KVBSTKVGADGIGP-CLSOZLIOSA-L |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


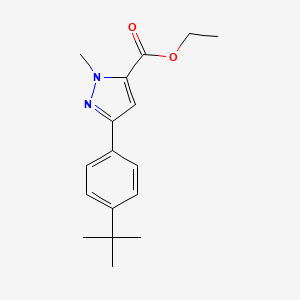
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
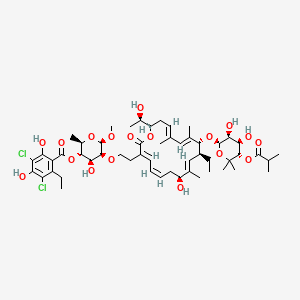
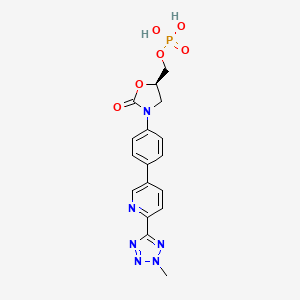
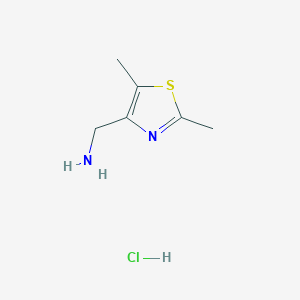
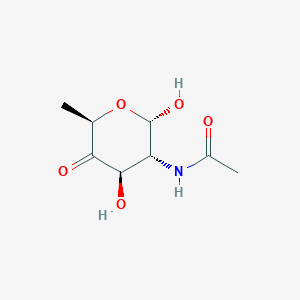
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

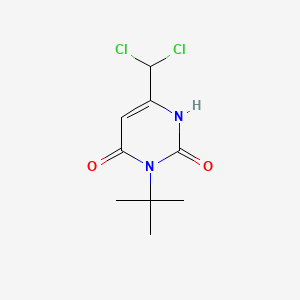
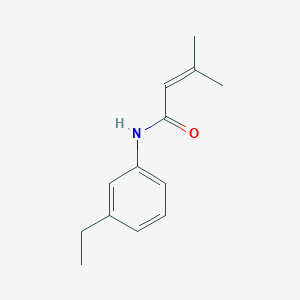

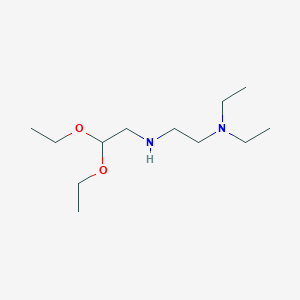
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
